3-(1,2-Oxazol-5-yl)benzenesulfonyl fluoride
Description
3-(1,2-Oxazol-5-yl)benzenesulfonyl fluoride is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the sulfonyl fluoride group in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(1,2-oxazol-5-yl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3S/c10-15(12,13)8-3-1-2-7(6-8)9-4-5-11-14-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIBITHTMQKJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Oxazol-5-yl)benzenesulfonyl fluoride typically involves the reaction of 3-(1,2-Oxazol-5-yl)benzenesulfonyl chloride with a fluoride source. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of the chloride with fluoride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Oxazol-5-yl)benzenesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Nucleophilic substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and reduction: Various oxidized or reduced oxazole derivatives.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
3-(1,2-Oxazol-5-yl)benzenesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2-Oxazol-5-yl)benzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,2-Oxazol-5-yl)benzenesulfonyl chloride
- 4-(1,3-Oxazol-2-yl)benzenesulfonyl chloride
Uniqueness
3-(1,2-Oxazol-5-yl)benzenesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride counterparts. This makes it particularly useful in nucleophilic substitution reactions and as a biochemical probe.
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